7-bromo-5-chloro-3H-2-benzofuran-1-one
Description
7-Bromo-5-chloro-3H-2-benzofuran-1-one (CAS: 1392227-53-0) is a halogenated benzofuran derivative with the molecular formula C₈H₄BrClO₂ and a molecular weight of 247.47 g/mol . The compound features a bicyclic benzofuranone core substituted with bromine and chlorine atoms at the 7- and 5-positions, respectively. Its structural identity is confirmed by InChIKey MLZRSPVZNPWQEF-UHFFFAOYSA-N, and its SMILES representation is ClC1=CC2=C(C(=O)O2)C(=C1)Br .
Properties
Molecular Formula |
C8H4BrClO2 |
|---|---|
Molecular Weight |
247.47 g/mol |
IUPAC Name |
7-bromo-5-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrClO2/c9-6-2-5(10)1-4-3-12-8(11)7(4)6/h1-2H,3H2 |
InChI Key |
LNZJSGKHZDWPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)Br)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Halogenated Benzofuran Derivatives
Key Observations:
- Planarity: The benzofuran core in 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibits near-planarity (mean deviation: 0.010 Å), a feature common in benzofuran derivatives due to conjugation . For 7-bromo-5-chloro-3H-2-benzofuran-1-one, planarity is expected but unverified in the available literature.
- Substituent Effects: Bulky substituents (e.g., sulfonyl groups) increase steric hindrance, as seen in the 77.37° dihedral angle between the benzofuran and aryl rings in the sulfonyl derivative .
Intermolecular Interactions and Crystal Packing
Table 2: Non-Covalent Interactions in Halogenated Benzofuran Derivatives
Key Observations:
- Halogen Bonding: The bromine atom in the sulfonyl derivative participates in Br⋯O halogen bonding (3.335 Å), stabilizing crystal packing . Similar interactions may occur in 7-bromo-5-chloro-3H-2-benzofuran-1-one, but experimental confirmation is lacking.
- π-π Interactions: The sulfonyl derivative exhibits π-π stacking (3.884 Å) between benzofuran and aryl rings, a feature critical for supramolecular assembly . The absence of bulky groups in the target compound could enhance π-π interactions, but this remains speculative.
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